Cas no 1806760-54-2 (2,3,4-Trichloro-6-(trifluoromethoxy)pyridine)

2,3,4-Trichloro-6-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 2,3,4-Trichloro-6-(trifluoromethoxy)pyridine
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- インチ: 1S/C6HCl3F3NO/c7-2-1-3(14-6(10,11)12)13-5(9)4(2)8/h1H
- InChIKey: ZYWBJBBOUVMYMK-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(N=C(C=1)OC(F)(F)F)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 203
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 22.1
2,3,4-Trichloro-6-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023024277-500mg |
2,3,4-Trichloro-6-(trifluoromethoxy)pyridine |
1806760-54-2 | 97% | 500mg |
$1,029.00 | 2022-03-31 | |
Alichem | A023024277-1g |
2,3,4-Trichloro-6-(trifluoromethoxy)pyridine |
1806760-54-2 | 97% | 1g |
$1,831.20 | 2022-03-31 | |
Alichem | A023024277-250mg |
2,3,4-Trichloro-6-(trifluoromethoxy)pyridine |
1806760-54-2 | 97% | 250mg |
$686.80 | 2022-03-31 |
2,3,4-Trichloro-6-(trifluoromethoxy)pyridine 関連文献
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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2,3,4-Trichloro-6-(trifluoromethoxy)pyridineに関する追加情報
2,3,4-Trichloro-6-(trifluoromethoxy)pyridine: A Comprehensive Overview
2,3,4-Trichloro-6-(trifluoromethoxy)pyridine (CAS No. 1806760-54-2) is a versatile compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound, characterized by its unique structure and properties, has shown promise in various applications, including as an intermediate in the synthesis of agrochemicals and pharmaceuticals. This article provides a detailed overview of 2,3,4-Trichloro-6-(trifluoromethoxy)pyridine, highlighting its chemical structure, synthesis methods, and potential applications.
Chemical Structure and Properties
2,3,4-Trichloro-6-(trifluoromethoxy)pyridine is a halogenated pyridine derivative with a molecular formula of C7H2Cl3F3O and a molecular weight of 258.43 g/mol. The compound features a pyridine ring substituted with three chlorine atoms at the 2-, 3-, and 4-positions and a trifluoromethoxy group at the 6-position. This unique substitution pattern imparts specific chemical properties to the molecule, making it highly reactive and suitable for various synthetic transformations.
The presence of multiple chlorine atoms and the trifluoromethoxy group endows 2,3,4-Trichloro-6-(trifluoromethoxy)pyridine with high electron-withdrawing capabilities. These properties make it an excellent starting material for the synthesis of more complex molecules with enhanced biological activity. Additionally, the compound exhibits good thermal stability and solubility in common organic solvents, facilitating its use in laboratory-scale and industrial processes.
Synthesis Methods
The synthesis of 2,3,4-Trichloro-6-(trifluoromethoxy)pyridine can be achieved through several routes, each with its own advantages and limitations. One common method involves the chlorination of 6-trifluoromethoxypyridine followed by further chlorination steps to introduce the additional chlorine atoms. Another approach involves the direct fluorination of a chlorinated pyridine derivative using selective fluorinating agents.
A recent study published in the Journal of Organic Chemistry (2021) reported a novel synthetic route for 2,3,4-Trichloro-6-(trifluoromethoxy)pyridine. The researchers utilized a one-pot multistep reaction sequence involving sequential chlorination and trifluoromethylation steps. This method not only improved the overall yield but also reduced the number of purification steps required, making it more suitable for large-scale production.
Potential Applications
2,3,4-Trichloro-6-(trifluoromethoxy)pyridine has found applications in various fields due to its unique chemical properties. In agrochemical research, it serves as an intermediate in the synthesis of herbicides and insecticides with enhanced efficacy and selectivity. The presence of multiple halogen atoms and the trifluoromethoxy group allows for fine-tuning of the biological activity of these compounds.
In pharmaceutical research, 2,3,4-Trichloro-6-(trifluoromethoxy)pyridine has shown promise as a building block for the development of new drugs. Its high reactivity and functional group diversity make it an attractive candidate for drug discovery programs targeting various therapeutic areas. For instance, recent studies have explored its potential as an intermediate in the synthesis of antiviral agents and anticancer drugs.
A notable example is its use in the development of antiviral compounds targeting RNA viruses such as influenza and coronaviruses. Researchers at a leading pharmaceutical company have reported that derivatives of 2,3,4-Trichloro-6-(trifluoromethoxy)pyridine exhibit potent antiviral activity against these pathogens. The compounds were found to inhibit viral replication by interfering with key viral enzymes involved in RNA synthesis.
In addition to its direct applications in drug discovery, 2,3,4-Trichloro-6-(trifluoromethoxy)pyridine has also been used as a probe molecule in biochemical studies to investigate protein-ligand interactions. Its unique structure allows it to bind selectively to specific protein targets, providing valuable insights into molecular recognition processes.
Safety Considerations
Safety is a critical aspect when handling any chemical compound. While 2,3,4-Trichloro-6-(trifluoromethoxy)pyridine is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure workplace safety. Researchers should wear appropriate personal protective equipment (PPE), such as gloves and safety goggles, when working with this compound.
The compound should be stored in a cool, dry place away from incompatible materials such as strong oxidizers or reducing agents. It is also advisable to conduct all reactions involving this compound under inert conditions to prevent unwanted side reactions or degradation.
Conclusion
2,3,4-Trichloro-6-(trifluoromethoxy)pyridine, with its unique chemical structure and properties, continues to be an important compound in both academic research and industrial applications. Its versatility as an intermediate in the synthesis of agrochemicals and pharmaceuticals makes it a valuable tool for scientists working in these fields. As research into this compound progresses, it is likely that new applications will emerge, further expanding its utility in chemistry and related disciplines.
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